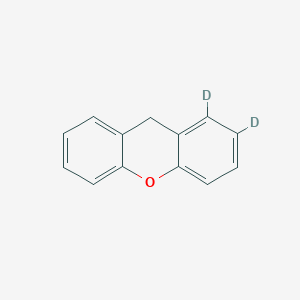

Xanthene-d2

Cat. No. B1484627

Key on ui cas rn:

24624-32-6

M. Wt: 184.23 g/mol

InChI Key: GJCOSYZMQJWQCA-WQPYEJCJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03957989

Procedure details

The above oxidation reaction may be carried out using dichromate anion such as sodium dichromate or potassium dichromate as the oxidizing agent. The reaction will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C. The amount of oxidizing agent is limited to the stoichiometric quantity required for oxidation of the 9-methylene group of the xanthene derivative. Suitable solvents for this conversion are, for example, water, acetic acid, tert-butyl alcohol, and the like, or combinations of these solvents. For example, by combining three moles of the xanthene derivative, Formula II, dissolved in acetic acid with four moles of sodium dichromate and refluxing the mixture for 1 to 3 hours, the corresponding xanthen-9-one derivative, Formula III, can be obtained.

Name

potassium dichromate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:22].[K+].[K+].[CH:32]1[C:45]2[CH2:44][C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[O:37][C:36]=2[CH:35]=[CH:34][CH:33]=1>C(O)(=O)C.C(O)(C)(C)C.O>[CH:32]1[C:45]2[C:44](=[O:22])[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[O:37][C:36]=2[CH:35]=[CH:34][CH:33]=1 |f:1.2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

Step Six

|

Name

|

potassium dichromate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2OC3=CC=CC=C3CC12

|

Step Eight

|

Name

|

|

|

Quantity

|

3 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2OC3=CC=CC=C3CC12

|

Step Nine

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

4 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The above oxidation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing the mixture for 1 to 3 hours

|

|

Duration

|

2 (± 1) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=CC=2OC3=CC=CC=C3C(C12)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |